molecular formula C11H16FNO3S B14208191 n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide CAS No. 824937-75-9

n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide

Katalognummer: B14208191
CAS-Nummer: 824937-75-9
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: AUTPXQCCQFXFSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C11H16FNO3S It is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxy group, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).

    Nitration: Introduction of a nitro group onto the aromatic ring, followed by reduction to form the amine.

    Sulfonation: Reaction of the amine with methanesulfonyl chloride to form the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamide group may contribute to its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide
  • N-[2-Fluoro-4-(1-hydroxy-2-ethylpropyl)phenyl]methanesulfonamide

Uniqueness

N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluoro group and the hydroxy group in specific positions on the aromatic ring can significantly influence its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

824937-75-9

Molekularformel

C11H16FNO3S

Molekulargewicht

261.32 g/mol

IUPAC-Name

N-[2-fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16FNO3S/c1-7(2)11(14)8-4-5-10(9(12)6-8)13-17(3,15)16/h4-7,11,13-14H,1-3H3

InChI-Schlüssel

AUTPXQCCQFXFSP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC(=C(C=C1)NS(=O)(=O)C)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.